
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Studies
Molecular Structure, FT-IR, NBO, HOMO and LUMO, MEP and First Order Hyperpolarizability Analysis : A comprehensive study on a closely related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was performed to understand its molecular structure, vibrational frequencies, and electronic properties. The study utilized Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction to confirm the compound's structure. Advanced computational methods such as Hartree-Fock (HF) and density functional theory (DFT) were employed to analyze vibrational wavenumbers, hyperpolarizability, and infrared intensities. The analyses revealed detailed insights into the molecule's stability, charge transfer mechanisms, and potential energy distribution, highlighting the compound's significance in the context of molecular electronics and photonics due to its notable first hyperpolarizability and charge delocalization features Y. Sheena Mary, C. Yohannan Panicker, P. Anto, M. Sapnakumari, B. Narayana, B. Sarojini, 2015.
Synthesis and Characterization
Aldol Condensation for Novel Compounds Synthesis : The synthesis of 1-(2,5-Dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one showcases an example of utilizing aldol condensation, highlighting a methodology for crafting compounds with potential applications in various scientific fields. This process involves the reaction of specific acetophenone and benzaldehyde derivatives to produce a compound with distinct spectroscopic characteristics, providing a foundation for further explorations in synthetic chemistry and material science A. Asiri, Salman A Khan, 2010.
Anticancer Activity
Anticancer Properties of Novel Compounds : Research into the enaminone derivative, (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one, and its subsequent reactions to produce dihydropyrimidinone derivatives has opened up new avenues for anticancer activity studies. These compounds, synthesized through a multicomponent reaction, were tested against the HepG2 cancer cell line, with one displaying significant anti-cancer potential. This suggests the utility of such compounds in developing therapeutic agents, further emphasizing the role of synthetic organic chemistry in medical research M. A. Bhat, M. Al-Omar, A. Naglah, A. Al‐Dhfyan, 2022.
Nonlinear Optical Properties
Nonlinear Optical (NLO) Applications : The synthesis and study of 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one (DDFP) highlight the potential of chalcone derivatives in nonlinear optics. The investigation of DDFP's NLO properties using the z-scan technique revealed significant refractive index changes and absorption coefficients, suggesting its suitability for optical limiting applications. This aligns with the broader interest in chalcones as materials for photonics, showcasing the importance of synthetic strategies and photophysical analyses in the development of new optoelectronic devices M. Razvi, S. M. Afzal, Salman A. Khan, A. Bakry, 2019.
Propiedades
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-14-7-9-17(23-2)15(12-14)16(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSXVMSFJWLNRG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
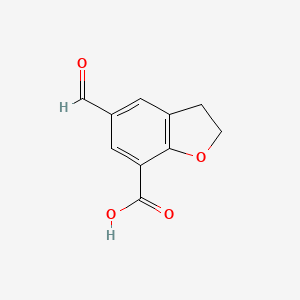
![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)
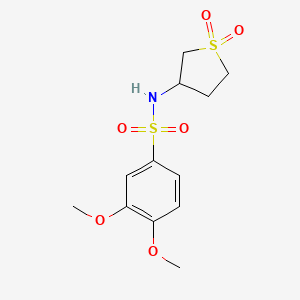
![5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2527116.png)
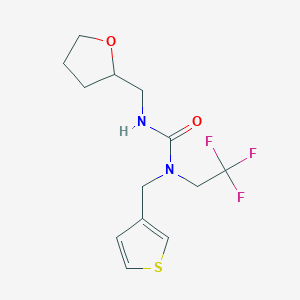
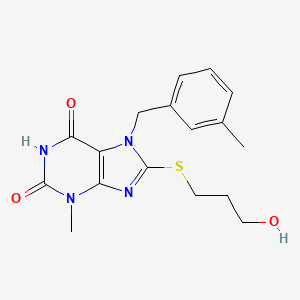
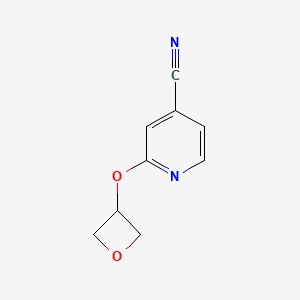
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2527124.png)
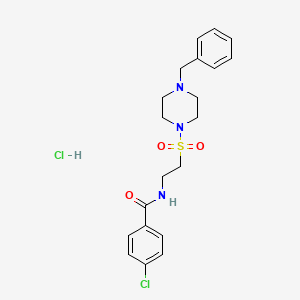

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)
![3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2527130.png)

![methyl 10-(3-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2527133.png)
